molecular formula C14H11Cl2N3O2S B3010042 (E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide CAS No. 391878-49-2

(E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Cat. No.: B3010042
CAS No.: 391878-49-2
M. Wt: 356.22
InChI Key: YAQNCPJMZGBMMG-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,5-dichloro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H11Cl2N3O2S and its molecular weight is 356.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects . For instance, some thiazole derivatives have been found to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution in the body and its interaction with its targets . .

Properties

IUPAC Name

2,5-dichloro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-9-3-4-12(16)11(6-9)14(21)17-8-13(20)19-18-7-10-2-1-5-22-10/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQNCPJMZGBMMG-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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